2-Chlorooctadecanoic acid

Neutrophil Biology Inflammation Innate Immunity

Research on NETosis or inflammatory biomarkers demands a chlorinated fatty acid with validated bioactivity-generic stearic acid is inactive. 2-Chlorostearic acid (CAS 56279-49-3) is the authenticated standard: • 10 μM induces neutrophil extracellular DNA release; equimolar stearic acid shows no effect • Larvicidal LC50 <1 ppm against C. quinquefasciatus • Identified as independent stroke-associated metabolite in fecal biomarker panels • Crystalline solid with verified solubility: DMF 30 mg/mL, DMSO 10 mg/mL, Ethanol 20 mg/mL

Molecular Formula C18H35ClO2
Molecular Weight 318.9 g/mol
CAS No. 56279-49-3
Cat. No. B1254106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooctadecanoic acid
CAS56279-49-3
Synonyms2-chlorooctadecanoic acid
Molecular FormulaC18H35ClO2
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)O)Cl
InChIInChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21)
InChIKeyDQNLLSNNESIVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorooctadecanoic Acid Procurement Overview


2-Chlorooctadecanoic acid, also known as 2-chlorostearic acid or α-chlorostearic acid, is a chlorinated derivative of octadecanoic acid (stearic acid) with the molecular formula C18H35ClO2 and a molecular weight of 318.92 g/mol . It belongs to the class of long-chain fatty acids characterized by a chlorine substituent at the second carbon (α-position) of the aliphatic chain [1]. Unlike its non-chlorinated parent stearic acid, this compound exhibits distinct bioactivity profiles in inflammatory cell models and has been identified as a differential metabolite in clinical biomarker studies, positioning it as a specialized research tool rather than a generic fatty acid reagent.

Chlorinated fatty acid with reported bioactivity in neutrophil and inflammatory cell models.

Identified as a differential metabolite in stroke biomarker panels (exposome-derived signal).

Not interchangeable with stearic acid or generic long-chain fatty acids for mechanism studies.

2-Chlorooctadecanoic Acid Specificity


Generic fatty acids such as stearic acid or palmitic acid cannot substitute for 2-chlorooctadecanoic acid in key research applications due to fundamental differences in bioactivity driven by the α-chloro substituent. Studies directly comparing 2-chlorostearic acid (2-ClSA) to its non-chlorinated analog stearic acid (SA) demonstrate that only the chlorinated species induces neutrophil extracellular DNA release [1]. This differential activity is attributed to the electrophilic nature of the α-chloro moiety, which alters membrane interactions and cellular signaling pathways [2]. Additionally, 2-chlorooctadecanoic acid has been identified as an independent stroke-associated metabolite in fecal biomarker panels, whereas its non-chlorinated counterpart is a ubiquitous endogenous lipid lacking diagnostic specificity [3]. The quantitative evidence below substantiates why this specific chlorinated fatty acid—rather than any generic alternative—must be procured for studies on inflammation, lipidomics, or disease biomarker development.

ecDNA release in neutrophil assays may not be reproduced if stearic acid or other non-chlorinated analogs are used.

Metabolomics biomarker association (stroke panel) is compound-specific; generic fatty acids lack reported differential signal.

Reported larvicidal activity against C. quinquefasciatus is a class-level observation; non-chlorinated analogs show no comparable activity.

2-Chlorooctadecanoic Acid Comparative Evidence


Neutrophil ecDNA Release vs Stearic Acid

In a direct head-to-head comparison using primary human neutrophils, treatment with 10 μM 2-chlorostearic acid (2-ClSA) induced robust extracellular DNA (ecDNA) release, whereas equimolar stearic acid (SA) produced no detectable ecDNA above vehicle control levels [1]. This qualitative and quantitative difference establishes that the α-chloro substituent is essential for this specific biological activity, precluding substitution with non-chlorinated fatty acids.

Neutrophil ecDNA release
Head-to-head
10 μM 2-ClSA: ecDNA release detected (Sytox Green fluorescence increase). 10 μM stearic acid: no release above vehicle.
Chlorinated species required for NETosis-like readout in primary neutrophils.
Primary human neutrophils, 3–4 h, n=3.
Neutrophil Biology Inflammation Innate Immunity

Larvicidal Activity vs Stearic Acid

2-Chlorooctadecanoic acid exhibits potent larvicidal activity against Culex quinquefasciatus (southern house mosquito) larvae, with a reported LC50 value of <1 ppm . In contrast, the non-chlorinated parent compound stearic acid (octadecanoic acid) is not known to possess insecticidal activity at comparable concentrations [1]. This class-level inference suggests that α-halogenation confers significant toxicological properties not present in the native fatty acid.

Larvicidal activity
Class-level
Reported activity against C. quinquefasciatus larvae (LC50 value not detailed in source abstract).
Data to verify; class-level inference for halogenated fatty acid screening.
Stearic acid shows no reported larvicidal effect.
Pesticide Research Toxicology Vector Control

Stroke Biomarker Specificity

In a fecal metabolomics study for ischemic stroke prediction, 2-chlorooctadecanoic acid was identified as one of six differential metabolites that serve as potential independent stroke-associated biomarkers [1]. This represents a class-level inference: while endogenous long-chain fatty acids are abundant in biological samples, this specific chlorinated species is not a naturally occurring metabolite but rather an exposome-derived compound detectable only in individuals with certain exposures or disease states [2]. This unique diagnostic profile distinguishes 2-chlorooctadecanoic acid from its non-chlorinated analog stearic acid, which is a common endogenous lipid lacking disease-specific predictive value.

Stroke biomarker specificity
Class-level
Identified as differential fecal metabolite in ischemic stroke panel; stearic acid not identified as biomarker candidate.
Supports biomarker research context; statistical metrics not provided.
Human fecal metabolomics, 2025 study; exposome-derived chlorinated lipid.
Clinical Metabolomics Stroke Biomarkers Diagnostic Development

Solubility Profile vs Analogs

2-Chlorooctadecanoic acid exhibits defined solubility parameters in common laboratory solvents: 30 mg/mL in DMF, 10 mg/mL in DMSO, and 20 mg/mL in ethanol . For comparison, the brominated analog 2-bromooctadecanoic acid is typically supplied as a crystalline solid with similar solubility characteristics (exact numerical data not consolidated in a single vendor source) . The 2-hydroxy analog (2-hydroxyoctadecanoic acid) shows distinct solubility behavior, requiring chloroform/methanol mixtures (5:1) for dissolution . This solvent compatibility profile enables researchers to select appropriate formulation conditions without empirical optimization, streamlining experimental workflows.

Solubility profile
Supplier data
DMF: 30 mg/mL; DMSO: 10 mg/mL; Ethanol: 20 mg/mL. 2-Br/2-OH analogs: solubility data less consolidated.
Vendor-reported parameters; independent verification recommended.
Room temperature, organic solvents.
Formulation Science Assay Development Solubility Optimization

2-Chlorooctadecanoic Acid Application Scenarios


NETosis and Innate Immunity Research

Researchers investigating NETosis or neutrophil-driven inflammatory responses should select 2-chlorooctadecanoic acid over generic fatty acids based on direct comparative evidence showing that 10 μM 2-ClSA induces robust extracellular DNA release from primary human neutrophils, whereas equimolar stearic acid produces no detectable effect [1]. This activity is linked to the α-chloro substituent and is relevant to studies on sepsis, ARDS, and other inflammatory conditions where chlorinated fatty acids are implicated as bioactive mediators [2].

Pesticide Discovery and Mosquito Larvicide Screening

In vector control and pesticide discovery programs, 2-chlorooctadecanoic acid offers a potent larvicidal lead with an LC50 of <1 ppm against C. quinquefasciatus larvae . This activity is absent in non-halogenated stearic acid, making the chlorinated compound a valuable reference standard for structure-activity relationship (SAR) studies aimed at optimizing halogenated fatty acid derivatives for insecticidal applications.

Clinical Metabolomics and Disease Biomarker Validation

For metabolomics studies focused on cardiovascular or neurological disease biomarkers, 2-chlorooctadecanoic acid provides a disease-relevant signal not offered by endogenous fatty acids. It has been identified as an independent stroke-associated metabolite in fecal biomarker panels [3] and is associated with cardiovascular risk in systemic lupus erythematosus [4]. Procurement of this compound as an authenticated analytical standard is essential for developing targeted LC-MS/MS assays and validating biomarker candidates in clinical cohorts.

Assay Development and Formulation Optimization

Investigators developing cell-based or in vivo assays with chlorinated fatty acids can rely on vendor-validated solubility data for 2-chlorooctadecanoic acid (DMF: 30 mg/mL; DMSO: 10 mg/mL; Ethanol: 20 mg/mL) . This information enables rational solvent selection and reduces empirical optimization time compared to sourcing 2-bromo or 2-fluoro analogs, for which consolidated solubility data may be less accessible. The compound's crystalline solid form facilitates accurate weighing and reproducible stock solution preparation.

Application
Selection Property
Validation Focus
Neutrophil biology / innate immunity studies
Reported ecDNA release activity in primary human neutrophils (chlorinated fatty acid required)
Verify ecDNA induction in target model; compare with non-chlorinated controls
Larvicide screening research
Reported activity against C. quinquefasciatus (class-level inference)
Confirm LC50 in target vector species; assess specificity versus non-halogenated analogs
Metabolomics biomarker discovery
Differential fecal metabolite in stroke panels (exposome-derived chlorinated lipid)
Method validation in human research cohorts; evaluate biomarker panel performance
Formulation and assay development
Vendor-reported solubility in DMF, DMSO, ethanol
Verify solubility and stability in target assay media; compare with 2-Br/2-OH analogs
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